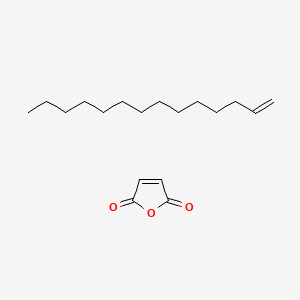
Maleic anhydride 1-tetradecene polymer
Cat. No. B8695612
Key on ui cas rn:
31473-53-7
M. Wt: 294.4 g/mol
InChI Key: UNRSNCKZHFVYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653190B2
Procedure details


The cyclic carboxylic anhydride can be used in an amount of about 10-70, preferably about 35-70 mol percent. More preferably 45-60 mol percent of ethylenically unsaturated cyclic anhydride is copolymerized with 40-55 mol percent of at least one C2 to C30 aliphatic 1-alkene to produce a copolymer such as, e.g., a maleic anhydride/octadecene copolymer, maleic anhydride/decene copolymer, and maleic anhydride/tetradecene copolymer. It is also contemplated to copolymerize 45-60 mol percent of a cyclic carboxylic anhydride with 40-50 mol percent of a vinylether of preferably less than 30 carbon atoms to produce a copolymer such as, e.g. a maleic anhydride/octadecyl vinylether copolymer or maleic anhydride/methylvinylether copolymer. It is further contemplated to copolymerize 45-60 mole percent of a cyclic carboxylic anhydride with 40-55 mol percent styrene to produce, e.g. a maleic anhydride/styrene copolymer.
[Compound]
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
C2 to C30 aliphatic 1-alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
maleic anhydride decene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].C1(=O)O[C:29](=[O:30])[CH:28]=C1.C=CCCCCCCCC.[C:43]1(=[O:49])[O:48][C:46](=[O:47])[CH:45]=[CH:44]1.C=CCCCCCCCCCCCC.[CH:64]([O:66][CH:67]=C)=[CH2:65]>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:8]([O:30][CH:29]=[CH2:28])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[C:46]1(=[O:47])[O:48][C:43](=[O:49])[CH:44]=[CH:45]1.[CH3:67][O:66][CH:64]=[CH2:65] |f:0.1,2.3,4.5,7.8,9.10|
|
Inputs


Step One
[Compound]
|
Name
|
cyclic carboxylic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
cyclic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
C2 to C30 aliphatic 1-alkene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCCCCCCCCCC
|
Step Five
|
Name
|
maleic anhydride decene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCCCCCC
|
Step Seven
[Compound]
|
Name
|
cyclic carboxylic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a copolymer such as, e.g.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C(CCCCCCCCCCCCCCCCC)OC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O.COC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
